molecular formula C11H16S2 B14675429 Disulfide, 1,1-dimethylethyl phenylmethyl CAS No. 33663-80-8

Disulfide, 1,1-dimethylethyl phenylmethyl

Cat. No.: B14675429
CAS No.: 33663-80-8
M. Wt: 212.4 g/mol
InChI Key: JRCVBCIMOWVQGS-UHFFFAOYSA-N
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Description

Disulfide, 1,1-dimethylethyl phenylmethyl is an organic compound characterized by the presence of a disulfide bond (S-S) between two sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disulfide, 1,1-dimethylethyl phenylmethyl typically involves the reaction of thiols with oxidizing agents. One common method is the oxidation of thiols using hydrogen peroxide or iodine in the presence of a base. The reaction conditions often include mild temperatures and neutral to slightly basic pH levels to ensure the formation of the disulfide bond without over-oxidation.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through large-scale oxidation processes. These processes may involve the use of continuous flow reactors and controlled addition of oxidizing agents to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Disulfide, 1,1-dimethylethyl phenylmethyl undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones under strong oxidizing conditions.

    Reduction: The disulfide bond can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The phenylmethyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine, and other peroxides.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Reaction Conditions: Mild temperatures, neutral to slightly basic pH for oxidation; acidic to neutral pH for reduction.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phenylmethyl derivatives.

Scientific Research Applications

Disulfide, 1,1-dimethylethyl phenylmethyl has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of protein folding and disulfide bond formation in proteins.

    Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of disulfide, 1,1-dimethylethyl phenylmethyl involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in stabilizing the three-dimensional structure of proteins. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds and influencing protein folding and stability.

Comparison with Similar Compounds

Similar Compounds

    Disulfide, (1,1-dimethylethyl)(1-methylpropyl): Similar in structure but with different alkyl groups.

    Molybdenum disulfide: A two-dimensional material with applications in nanotechnology and cancer theranostics.

Uniqueness

Disulfide, 1,1-dimethylethyl phenylmethyl is unique due to its specific combination of phenylmethyl and 1,1-dimethylethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other disulfides may not be suitable.

Properties

IUPAC Name

(tert-butyldisulfanyl)methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16S2/c1-11(2,3)13-12-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCVBCIMOWVQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SSCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449666
Record name Disulfide, 1,1-dimethylethyl phenylmethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33663-80-8
Record name Disulfide, 1,1-dimethylethyl phenylmethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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